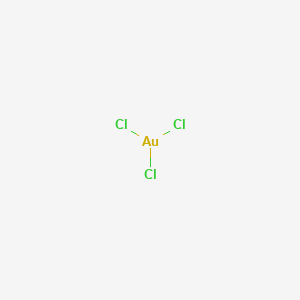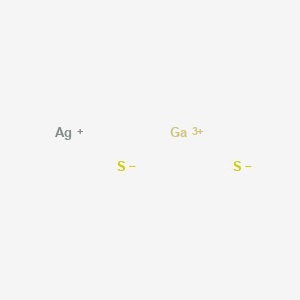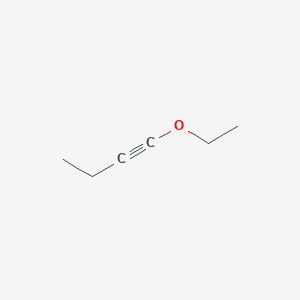
Gold trichloride
Descripción general
Descripción
Synthesis Analysis
Gold trichloride can be synthesized by reducing gold (III) chloride with a reducing agent such as sodium tetrafluoroborate . Another method involves the use of ligand-induction using AuCl3 reduced with sodium borohydride .Molecular Structure Analysis
Gold trichloride has a molecular formula of AuCl3 . Its molecular weight is 303.33 . The structure of gold chloride is monoclinic in nature .Chemical Reactions Analysis
Gold trichloride can undergo various chemical reactions. For example, gold nanoparticles can be prepared by reducing gold (III) chloride with a reducing agent such as sodium tetrafluoroborate, followed by stabilization with a capping agent .Physical And Chemical Properties Analysis
Gold trichloride appears as dark orange-red crystals . It is very hygroscopic and highly soluble in water and ethanol . It is slightly soluble in liquid ammonia . It has a density of 4.7 g/cm3 and sublimes at 180°C .Aplicaciones Científicas De Investigación
Nanotechnology: Preparation of Gold Nanoparticles
Gold(III) chloride is a starting material for the synthesis of gold nanoparticles, which are crucial in nanotechnology. These nanoparticles have unique optical properties and are used in areas such as electronics, catalysis, and biomedicine .
Catalysis: Oxidative Functionalization
In the field of catalysis, gold trichloride serves as an efficient catalyst for the oxidative functionalization of alkanes and alcohols. This process is vital for the formation of complex molecules in the pharmaceutical and chemical industries .
Organic Synthesis: Diastereoselective Alkylation
Gold(III) chloride is used as a catalyst in diastereoselective alkylation reactions. These reactions are important for creating chiral molecules that have applications in drug development and synthesis of biologically active compounds .
Material Science: Fabrication of Graphene-Protecting Layers
In material science, gold trichloride is used as a dopant to fabricate graphene-protecting layers. This enhances the stability and power conversion efficiency of perovskite solar cells, contributing to the advancement of solar energy technology .
Photothermal Therapy: Gold Cages
Gold(III) chloride may be used to prepare gold cages. These structures are potentially useful in photothermal therapy, a treatment method that uses heat generated by nanoparticles to target cancer cells .
Surface Plasmonics and Enhanced Raman Spectroscopy
Gold cages prepared from gold trichloride can also be applied in surface plasmonics and surface-enhanced Raman spectroscopy. These techniques are used for detecting molecules at very low concentrations, which is beneficial for environmental monitoring and medical diagnostics .
Electroplating and Electroless Plating
Gold(III) chloride is utilized in electroplating and electroless plating processes as an anode in an electric cell. This application is significant in the electronics industry for the deposition of gold onto various substrates .
Photography: Print Toning Agent
In photography, gold trichloride is used as a print toning agent, known as gold toning. This process alters the color of silver bromide black-and-white prints towards brown or blue tones, increasing their stability and aesthetic appeal .
Mecanismo De Acción
Target of Action
Gold(III) chloride, also known as auric chloride, primarily targets thioredoxin reductase (TrxR) and other thiol-rich proteins and enzymes . TrxR is an enzyme that plays a crucial role in maintaining the redox balance within cells and is often overexpressed in cancer cells .
Mode of Action
Gold(III) chloride interacts with its targets by forming Au-S (or Au-Se) bonds . This interaction inhibits the activities of thiol-containing enzymes, including TrxR . The inhibition of TrxR leads to an increase in reactive oxygen species (ROS) within the cell, which can trigger cell death .
Biochemical Pathways
The primary biochemical pathway affected by Gold(III) chloride is the thioredoxin system . By inhibiting TrxR, Gold(III) chloride disrupts this system, leading to an increase in ROS. This increase in ROS can cause oxidative stress, leading to cell death . In addition, Gold(III) chloride has been shown to induce biochemical hallmarks of immunogenic cell death (ICD), suggesting it may also have effects on immune response .
Pharmacokinetics
It’s known that gold(iii) chloride is soluble in water , which could potentially impact its bioavailability
Result of Action
The primary result of Gold(III) chloride’s action is the induction of cell death via increased ROS . This makes Gold(III) chloride a potential candidate for anticancer therapies, as it can selectively target and kill cancer cells .
Action Environment
The action of Gold(III) chloride can be influenced by various environmental factors. For instance, it is both hygroscopic and light-sensitive , meaning it can absorb moisture from the air and is sensitive to light. These properties could potentially affect the stability and efficacy of Gold(III) chloride. Furthermore, its solubility in water could influence its distribution within the body and its ability to reach its targets.
Safety and Hazards
Gold trichloride may cause slight eye irritation, mild skin irritation, and mild digestive tract irritation . It is a low hazard for usual industrial handling . It is recommended to avoid dust formation, contact with skin, eyes, or clothing, ingestion, and inhalation .
Relevant Papers The relevant papers retrieved provide additional information on the properties and applications of gold trichloride . They offer insights into its synthesis, chemical reactions, and potential uses in various fields.
Propiedades
IUPAC Name |
trichlorogold | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.3ClH/h;3*1H/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHLTVSLYWWTEF-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Au](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuCl3 | |
| Record name | gold trichloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gold_trichloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
11118-27-7 (Parent) | |
| Record name | Gold trichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4044379 | |
| Record name | Gold trichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to red solid; Soluble in water; [Hawley] Red, odorless crystalline solid; Soluble in water (680 g/L at 20 deg C); [MSDSonline] | |
| Record name | Gold trichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8362 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Gold trichloride | |
CAS RN |
13453-07-1 | |
| Record name | Gold trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13453-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gold trichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gold chloride (AuCl3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gold trichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gold trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.280 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















